![molecular formula C25H28N6O2 B3008225 1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 378204-70-7](/img/structure/B3008225.png)
1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
The compound "1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a derivative of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is a purine moiety with potential biological activity. The structure of this compound suggests that it could interact with various receptors in the body, such as serotonin and dopamine receptors, due to the presence of the arylpiperazinylalkyl group.
Synthesis Analysis
In the first paper, a series of 1-arylpiperazynylalkyl derivatives of 8-amino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione were synthesized to examine the influence of substituents on the purine moiety and the xanthine core on the affinity for serotonin and dopamine receptors . This suggests that the synthesis of the compound would involve similar strategies, focusing on the introduction of the arylpiperazinylalkyl group at the appropriate position on the purine core.
Molecular Structure Analysis
The molecular structure of the compound is likely to be crucial for its interaction with the serotonin 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and dopamine D2 receptors. The structure–affinity relationships discussed in the first paper indicate that the positioning and nature of the substituents on the purine core significantly affect the compound's receptor binding properties .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound , the first paper's focus on in vitro competition binding experiments suggests that the compound would undergo interactions with various receptors, leading to potential agonistic or antagonistic activities . The synthesis process itself would involve multiple chemical reactions to introduce the necessary functional groups onto the purine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly detailed in the provided papers. However, based on the structural similarities to the compounds studied in the first paper, it can be inferred that the compound would possess properties suitable for interaction with biological receptors, such as solubility in biological media and a certain degree of lipophilicity, which would affect its ability to cross cell membranes .
Scientific Research Applications
Therapeutic Potential in Neurology and Psychiatry
Compounds structurally related to 1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione have been explored for their potential in treating neurological and psychiatric disorders due to their affinity for serotonin receptors. Research has demonstrated that these compounds can exhibit anxiolytic and antidepressant properties, making them candidates for the treatment of anxiety and depression. For example, one study found that certain derivatives produced an antidepressant-like effect in animal models, indicating their potential for clinical applications in mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Applications
Beyond their neurological applications, derivatives of this compound class have shown significant analgesic and anti-inflammatory effects. This suggests a potential for development into new pain management therapies, with some derivatives outperforming standard drugs in preclinical models (Zygmunt et al., 2015).
Pharmacological Profiling and Receptor Selectivity
The detailed pharmacological profiling of these compounds has provided insights into their receptor selectivity and functional activity, contributing to a deeper understanding of serotonin receptor pharmacodynamics. This research aids in the rational design of targeted therapies for various conditions related to serotonin signaling (Jurczyk et al., 2004).
properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-18-8-7-9-19(16-18)17-31-21-22(27(2)25(33)28(3)23(21)32)26-24(31)30-14-12-29(13-15-30)20-10-5-4-6-11-20/h4-11,16H,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOHENWFLATRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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